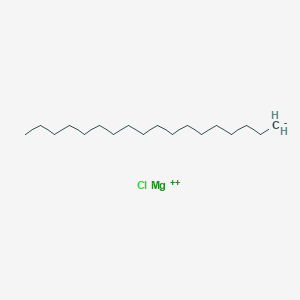
3,4-Dichlorophenethyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorophenethyl isocyanate is a chemical compound that belongs to the class of organic compounds known as dichlorobenzenes . It is a solid and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
Synthesis Analysis
3,4-Dichlorophenethyl isocyanate is used as a chemical intermediate and in organic synthesis . It has been used in the synthesis of 1,5-disubstituted-2-thiobiuret derivatives via reaction with thioureido-containing aromatic/heterocyclic sulfonamides .Molecular Structure Analysis
The molecular formula of 3,4-Dichlorophenethyl isocyanate is C9H7Cl2NO . The average mass is 188.011 Da and the monoisotopic mass is 186.959167 Da .Chemical Reactions Analysis
3,4-Dichlorophenethyl isocyanate is used as a chemical intermediate in various reactions. For instance, it has been used in the synthesis of 1,5-disubstituted-2-thiobiuret derivatives via reaction with thioureido-containing aromatic/heterocyclic sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichlorophenethyl isocyanate include a boiling point of 304-305 °C, a density of 1.317 g/mL at 25 °C, and a refractive index n20/D of 1.557 . It also has a molar refractivity of 45.4±0.5 cm^3, a polar surface area of 29 Å^2, and a molar volume of 137.2±7.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Environmental Science
The reactivity of 3,4-Dichlorophenethyl isocyanate makes it a candidate for environmental remediation studies. It can potentially be used to synthesize compounds that react with and neutralize pollutants or to create materials that can capture and remove contaminants from the environment.
Each of these applications leverages the unique chemical properties of 3,4-Dichlorophenethyl isocyanate , particularly its reactivity with various nucleophiles, to create new compounds and materials with a wide range of uses in science and industry .
Safety and Hazards
3,4-Dichlorophenethyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3,4-Dichlorophenethyl isocyanate, like other isocyanates, is highly reactive. It can react with compounds that have active hydrogen atoms. This reactivity is often utilized in organic synthesis .
Biochemical Pathways
It’s known that isocyanates can participate in reactions leading to a variety of organic compounds .
Pharmacokinetics
It’s known that isocyanates in general are rapidly absorbed and distributed throughout the body, and can be metabolized and excreted via several routes .
Result of Action
3,4-Dichlorophenethyl isocyanate is known to be an irritant for tissues including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous . It’s also classified as an extremely hazardous substance in the United States .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorophenethyl isocyanate. For instance, its reactivity can be influenced by the presence of compounds with active hydrogen atoms. Additionally, it’s recommended to be stored at temperatures between 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(2-isocyanatoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVTCGHLQMSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN=C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392495 |
Source


|
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenethyl isocyanate | |
CAS RN |
115706-18-8 |
Source


|
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)








